![molecular formula C15H19N3O4S B2553014 methyl 3-ethyl-5-{[(2-phenylethyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate CAS No. 1239984-52-1](/img/structure/B2553014.png)

methyl 3-ethyl-5-{[(2-phenylethyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

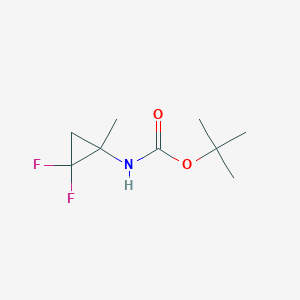

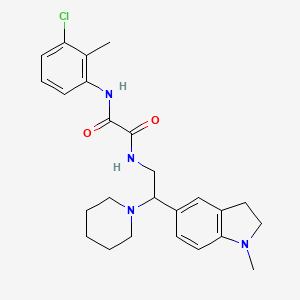

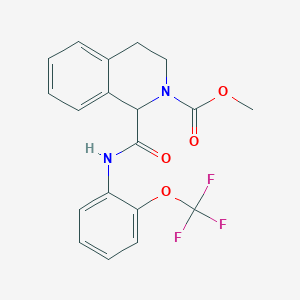

The compound "methyl 3-ethyl-5-{[(2-phenylethyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms at adjacent positions. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in pharmaceuticals and agriculture.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the cyclocondensation of β-keto esters with hydrazines. For instance, the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was achieved through a 3+2 annulation method starting from ethyl acetoacetate and benzaldehyde, followed by cyclocondensation with phenylhydrazine hydrochloride . Similarly, the synthesis of other pyrazole derivatives, such as ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, involved the treatment of precursor compounds with appropriate reagents to introduce the desired functional groups .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using single-crystal X-ray diffraction studies. For example, the crystal structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was determined to belong to the monoclinic space group P21/c . The structures are further stabilized by various non-covalent interactions such as hydrogen bonding and π-π stacking interactions .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including diazotization and coupling reactions, as demonstrated by the synthesis of pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles from ethyl 3-amino-5-phenylpyrazole-4-carboxylate . These reactions allow for the introduction of different substituents and the formation of complex heterocyclic systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are characterized using a variety of spectroscopic methods, including NMR, mass, UV-Vis, and CHN analysis . Theoretical calculations such as DFT and TD-DFT are often used to predict and compare the properties of these compounds with experimental data . Additionally, properties like thermal stability can be assessed using thermo gravimetric analysis . The biological activities, such as antioxidant, fungicidal, and plant growth regulation activities, are evaluated through in vitro assays .

Wissenschaftliche Forschungsanwendungen

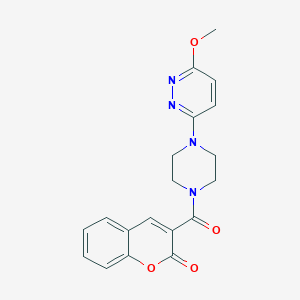

Corrosion Inhibition

Methyl 3-ethyl-5-{[(2-phenylethyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate and its derivatives have been studied for their corrosion inhibition properties. For instance, certain pyrazole derivatives have shown to be effective corrosion inhibitors for mild steel, useful in industrial pickling processes. These derivatives were tested using various methods such as gravimetric, potentiodynamic polarization, and electrochemical impedance spectroscopy. The inhibitors demonstrated high efficiency, with the formation of an adsorbed film on the metal surface, adhering to the Langmuir adsorption isotherm. Theoretical studies using Density Functional Theory (DFT) and molecular dynamic simulations supported these findings, revealing a strong donor-acceptor relationship between the inhibitors and the metal surface (Dohare et al., 2017).

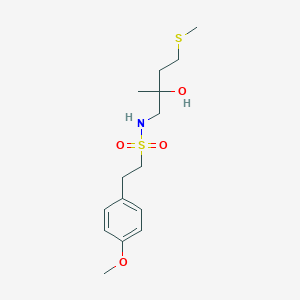

Antimicrobial and Antiglaucoma Activities

Further research into pyrazole derivatives, including this compound, has shown promising antimicrobial and potential antiglaucoma activities. Novel pyrazole carboxylic acid derivatives have been synthesized and tested for their inhibitory effects on various enzymes, demonstrating significant potential in medicinal chemistry. These compounds have been compared to traditional inhibitors, indicating that new derivatives can serve as potent enzyme inhibitors, potentially leading to the development of new therapeutic agents (Kasımoğulları et al., 2010).

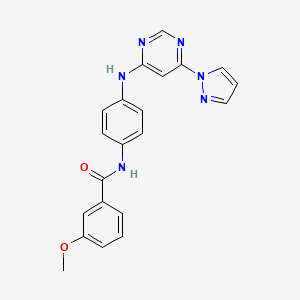

Synthesis and Characterization

The synthesis and characterization of various pyrazole derivatives, including this compound, have been extensively documented. These studies involve detailed analyses using techniques such as NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction. These compounds have been studied for their structural, spectral properties, and theoretical investigations to better understand their biological significance and potential applications in drug development and other areas of chemistry (Viveka et al., 2016).

Eigenschaften

IUPAC Name |

methyl 5-ethyl-3-(2-phenylethylsulfamoyl)-1H-pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4S/c1-3-12-13(15(19)22-2)14(18-17-12)23(20,21)16-10-9-11-7-5-4-6-8-11/h4-8,16H,3,9-10H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYJZOMTWRWCSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN1)S(=O)(=O)NCCC2=CC=CC=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(Hydroxymethyl)spiro[3.5]nonan-2-one](/img/structure/B2552934.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2552938.png)

![2-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}phenyl acetate](/img/structure/B2552939.png)

![N-[6-(4-bromophenyl)-4-methyl-2-oxo-2H-pyran-3-yl]-4-methylbenzenecarboxamide](/img/structure/B2552940.png)

![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/no-structure.png)

![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2552945.png)

![3-(5-Chloro-2-methoxyphenyl)-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2552947.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2552952.png)